Arg-Gly-Asp TFA

描述

RN given refers to (L)-isome

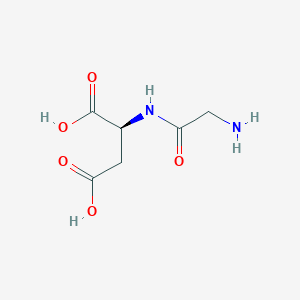

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPDJAQCXWPTF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycylaspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4685-12-5 | |

| Record name | Glycyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-glycyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Arg-Gly-Asp (RGD) Peptides: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for a significant portion of the integrin family of cell surface receptors, playing a pivotal role in cell-extracellular matrix (ECM) adhesion and signaling. This technical guide delineates the mechanism of action of RGD peptides, with a specific focus on Arg-Gly-Asp TFA (trifluoroacetate salt). It details the molecular interactions with integrins, subsequent intracellular signaling cascades, quantitative binding affinities, and standard experimental protocols for studying these interactions. The information presented herein is intended to provide a comprehensive resource for professionals engaged in cell biology, biomaterials science, and therapeutic development leveraging the RGD motif.

Introduction: The RGD Motif and the Role of Trifluoroacetate (TFA)

The RGD sequence was first identified as the minimal amino acid sequence within fibronectin required for cell attachment.[1] It is now understood to be a ubiquitous cell adhesion motif found in numerous ECM proteins, including vitronectin, fibrinogen, and osteopontin.[1] Synthetic RGD peptides are powerful tools in biomedical research and drug development, utilized for studying cell adhesion, promoting cell attachment to biomaterials, and for targeted drug delivery, particularly in cancer therapy.[2]

The designation "TFA" or "trifluoroacetate salt" indicates that the peptide was purified using reverse-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid was employed as an ion-pairing agent.[3][4] TFA is also essential for the final cleavage step in solid-phase peptide synthesis to release the peptide from its resin support.[5][6] While residual TFA is present as a counterion to protonated basic residues in the final lyophilized product, it is not considered part of the peptide's pharmacologically active structure. However, researchers should be aware that high concentrations of residual TFA can potentially influence the results of biological assays.[4][7]

Mechanism of Action: Integrin Binding and Signal Transduction

The primary mechanism of action of Arg-Gly-Asp is its function as a competitive ligand for RGD-binding integrins.[8] Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate bidirectional signaling across the cell membrane.[8] Nearly half of the 24 known human integrin subtypes recognize the RGD motif, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[5][9]

When presented in solution, soluble RGD peptides competitively inhibit the binding of ECM proteins to integrins, which can disrupt cell adhesion and trigger apoptosis in anchorage-dependent cells, a process known as anoikis.[8][10] Conversely, when RGD peptides are immobilized on a surface, they mimic the ECM and promote integrin clustering, leading to robust cell adhesion and the activation of downstream signaling pathways.[2][8]

Molecular Interaction with Integrins

The RGD sequence fits into a specific binding pocket at the interface of the α and β integrin subunits. The positively charged guanidinium group of arginine and the negatively charged carboxylate group of aspartate are critical for this interaction, forming salt bridges with residues in the integrin binding site. The central glycine residue allows for a specific hairpin turn conformation necessary for optimal binding. The conformation of the RGD motif, often constrained in cyclic peptides, and the amino acids flanking the sequence can significantly enhance binding affinity and selectivity for specific integrin subtypes.[1][10]

Downstream Signaling Pathways

Integrin ligation by RGD peptides initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[8] This process begins with the clustering of integrins and the recruitment of numerous signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits, forming focal adhesions.

A key initiating event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK) . Activated FAK then serves as a scaffold for other proteins, including the Src family kinases . The FAK/Src complex phosphorylates a multitude of downstream targets, leading to the activation of several key signaling pathways, most notably:

-

The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

The MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and migration.[11]

Blockade of these pathways through competitive RGD peptides can inhibit angiogenesis and lead to apoptosis in tumor and endothelial cells.[8]

Quantitative Data: Integrin Binding Affinities

The binding affinity of RGD peptides to various integrins is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values are highly dependent on the peptide sequence, its conformation (linear vs. cyclic), and the specific integrin subtype.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Assay Type | Reference |

| Linear Peptides | ||||

| RGD | αvβ3 | 89 | Competitive Binding | [1] |

| RGD | α5β1 | 335 | Competitive Binding | [1] |

| RGD | αvβ5 | 440 | Competitive Binding | [1] |

| Cyclic Peptides | ||||

| c(RGDyK) | αvβ3 | 42.9 ± 1.2 | Competitive Displacement (¹²⁵I-echistatin) | [12] |

| E-[c(RGDyK)]₂ (Dimer) | αvβ3 | 27.5 ± 1.2 | Competitive Displacement (¹²⁵I-echistatin) | [12] |

| Cilengitide [c(RGDfV)] | αvβ3 | 14.4 | Isolated Receptor Binding | [13] |

| Multimeric Conjugates | ||||

| DOTA-RGD₂ | αvβ3 | 8.0 ± 2.8 | Competitive Binding (U87MG cells) | [14] |

| DOTA-3G-RGD₂ | αvβ3 | 1.1 ± 0.2 | Competitive Binding (U87MG cells) | [14] |

Experimental Protocols

Protocol for Cell Adhesion Assay

This protocol provides a basic method to quantify cell attachment to surfaces coated with this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 4. genscript.com [genscript.com]

- 5. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 11. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Function of the RGD Sequence in Cell Signaling Pathways: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) sequence is a ubiquitous tripeptide motif found within a multitude of extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] First identified in 1984 as a critical element for cell adhesion, the RGD motif serves as the primary recognition site for a major class of cell surface receptors known as integrins.[1][3] This interaction is not merely a passive tethering of the cell to its surroundings; it is a fundamental trigger for a complex network of intracellular signaling pathways. This "outside-in" signaling, initiated by RGD-integrin binding, governs a vast array of cellular processes, including adhesion, migration, proliferation, differentiation, survival, and apoptosis.[3][4]

Integrins, a diverse family of heterodimeric transmembrane proteins, act as the crucial link between the external environment and the internal cellular machinery.[3][5] Upon binding to RGD-containing ligands, integrins undergo conformational changes and cluster into focal adhesions.[3] These dynamic structures serve as signaling hubs, recruiting and activating a host of downstream molecules, most notably Focal Adhesion Kinase (FAK) and Src kinase.[3][6][7] The activation of this FAK/Src complex initiates cascades through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, ultimately dictating the cell's behavior and fate.[8][9]

Given its central role in these fundamental processes, the RGD-integrin axis is a key player in both normal physiology, such as wound healing and angiogenesis, and in pathological conditions like cancer progression, metastasis, and thrombosis.[1][4][10] Consequently, the RGD sequence has become a prime target for the development of novel therapeutics, imaging agents, and biomaterials designed to modulate cell behavior for clinical benefit.[11][12] This guide provides an in-depth technical overview of the RGD sequence's function in cell signaling, details common experimental protocols, presents quantitative data, and visualizes the core pathways involved.

RGD-Integrin Interaction: The Initial Signaling Event

At least eight of the 24 known integrin heterodimers recognize the RGD motif.[13][14] This subfamily includes key receptors such as αvβ3, αvβ5, α5β1, and αIIbβ3, each with distinct ligand specificities and expression patterns that contribute to their diverse biological roles.[3][15] The αvβ3 integrin, for instance, is highly upregulated on angiogenic endothelial cells and various tumor cells, making it a prominent target in cancer research.[16]

The binding affinity and specificity of the RGD motif can be significantly influenced by its conformation and the surrounding amino acid sequence.[17] This has led to the development of cyclic RGD peptides and peptidomimetics, which often exhibit enhanced stability and higher affinity for specific integrin subtypes compared to their linear counterparts.[17][18] This enhanced affinity is crucial for therapeutic applications, where high specificity is required to minimize off-target effects.[12]

Quantitative Data: RGD-Integrin Binding Affinities

The binding affinity of RGD ligands to integrins is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values are critical for comparing the efficacy of different RGD-based compounds in research and drug development.

| Compound Type | Ligand | Target Integrin | IC50 (nM) | Reference |

| Natural Ligand | Echistatin | αvβ3 | 1.2 ± 0.1 | [19] |

| Cyclic Peptide | c(RGDyK) | αvβ3 | 42.9 ± 1.2 | [19] |

| Cyclic Peptide Dimer | E[c(RGDyK)]₂ | αvβ3 | 27.5 ± 1.2 | [19] |

| Cyclic Peptide Tetramer | E{E[c(RGDyK)]₂}₂ | αvβ3 | 12.1 ± 1.3 | [19] |

| Cyclic Peptide | c[RGDfV] | αvβ3 | ~1-10 | [20] |

| Cyclic Peptide | c[RGDfV] | αvβ6 | ~80-100 | [20] |

| Peptidomimetic | Compound 7 (DKP-RGD) | αvβ6 | 2.3 ± 0.8 | [20] |

Note: IC50 values can vary based on the specific assay conditions and cell types used. A study using a computer-controlled micropipette on live cells calculated a 3D dissociation constant (Kd) of 74 ± 28 µM for integrin-RGD binding.[21]

Core Signaling Pathways

The binding of RGD ligands to integrins triggers the clustering of these receptors and the recruitment of numerous signaling and cytoskeletal proteins to form focal adhesions.[3] This initiates a cascade of phosphorylation events that propagate signals throughout the cell.[3]

The FAK/Src Pathway

Central to integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[6][7] Upon integrin clustering, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[22][23] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[23][24] The recruitment of Src to FAK results in the formation of a dual kinase complex where Src phosphorylates other tyrosine residues on FAK, leading to its full activation.[24] This mutually activated FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and talin, which are crucial for cytoskeleton organization and cell migration.[7][22]

The MAPK/ERK Pathway

The FAK/Src complex serves as a scaffold to activate other major signaling pathways, including the Ras-MAPK/ERK cascade.[3][8] The recruitment of the Grb2 adapter protein to the FAK/Src complex can activate Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally the Extracellular signal-Regulated Kinases (ERK1/2).[24] Activated ERK translocates to the nucleus to regulate the activity of transcription factors, thereby influencing gene expression related to cell proliferation, survival, and differentiation.[8][25]

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical downstream target of RGD-integrin signaling, playing a key role in promoting cell survival and proliferation.[8][26] FAK can directly or indirectly activate PI3K, which then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[27] PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B).[27] This recruitment leads to the phosphorylation and activation of Akt by kinases like PDK1 and mTORC2.[27] Activated Akt then phosphorylates numerous targets that inhibit apoptosis and promote cell cycle progression.[26][28]

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAGP2 controls Notch via interactions with RGD binding integrins: Identification of a Novel ECM – Integrin – Notch Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 7. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellgs.com [cellgs.com]

- 11. mdpi.com [mdpi.com]

- 12. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rupress.org [rupress.org]

- 16. mdpi.com [mdpi.com]

- 17. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 21. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. imrpress.com [imrpress.com]

- 23. Direct interaction of v-Src with the focal adhesion kinase mediated by the Src SH2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 27. PKD1 Mediates Negative Feedback of PI3K/Akt Activation in Response to G Protein-Coupled Receptors | PLOS One [journals.plos.org]

- 28. RGD-peptide lunasin inhibits Akt-mediated NF-κB activation in human macrophages through interaction with the αVβ3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Arg-Gly-Asp TFA's role in integrin binding and specificity.

An In-Depth Technical Guide to Arg-Gly-Asp (TFA) in Integrin Binding and Specificity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Arginine-Glycine-Aspartate (RGD) tripeptide sequence is a fundamental recognition motif for a significant portion of the integrin family of cell adhesion receptors. This interaction governs critical physiological and pathological processes, including cell adhesion, migration, differentiation, angiogenesis, and cancer metastasis. Consequently, RGD-containing peptides are invaluable tools in biomedical research and drug development. This guide provides a detailed examination of the RGD-integrin binding mechanism, the factors governing binding specificity, and the potential experimental artifacts introduced by trifluoroacetic acid (TFA), a common counterion from peptide synthesis. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of signaling pathways and workflows to provide a comprehensive resource for professionals in the field.

The Role of the Trifluoroacetate (TFA) Counterion

Synthetic peptides are typically produced via Solid Phase Peptide Synthesis (SPPS), a process that commonly uses Trifluoroacetic acid (TFA) for cleaving the completed peptide from the resin support and for purification via HPLC.[1][2] During lyophilization, while free TFA is removed, it remains as a counterion electrostatically associated with positively charged residues (like Arginine) in the peptide sequence.[1][3]

The presence of this TFA counterion is not benign and can lead to significant, often overlooked, experimental artifacts:

-

Cellular Toxicity and Proliferation Effects: Residual TFA can be cytotoxic or alter cell proliferation in unpredictable ways. Studies have shown that TFA can inhibit the growth of cell lines like osteoblasts at concentrations as low as 10 nM, while in other cases, it can stimulate cell growth at higher concentrations (0.5–7.0 mM).[1][2] This can lead to false positive or negative results in cell-based assays.

-

Alteration of Physicochemical Properties: TFA can lower the pH of a peptide solution, potentially altering the conditions of a subsequent assay.[1][2] It has also been shown to affect the secondary structure of peptides, which could influence binding interactions.[4]

-

Assay Interference: TFA has a strong infrared absorbance band that can overlap with the amide I band of peptides, complicating structural analysis by IR spectroscopy.[2]

Given these potential interferences, it is highly recommended to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride or acetate, before conducting sensitive biological experiments.[1][3][5] This ensures that the observed biological effects are attributable to the peptide itself and not the counterion.[6]

Mechanism of RGD-Integrin Binding and Specificity

Nearly half of the 24 known integrins recognize the RGD sequence in their extracellular matrix ligands, such as fibronectin and vitronectin.[7][8] The binding occurs at a crevice located at the interface of the α and β subunits of the integrin heterodimer.[9][10]

The interaction is characterized by a precise set of molecular contacts:

-

The positively charged guanidinium group of the Arginine (Arg) residue forms key salt bridges with negatively charged aspartate residues on the α subunit's β-propeller domain (e.g., Asp218 on αv).[10][11]

-

The negatively charged carboxylate group of the Aspartate (Asp) residue extends in the opposite direction of the Arg side chain and coordinates a divalent cation (typically Mg²⁺ or Mn²⁺) within a conserved motif on the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS).[9][10]

This "electrostatic clamp" mechanism anchors the RGD motif firmly in the binding pocket.[9]

Determinants of Binding Specificity

While many integrins bind RGD, they often exhibit distinct preferences for specific ligands. This specificity is primarily governed by two factors:

-

RGD Conformation: The spatial arrangement of the Arg and Asp side chains is critical. Linear RGD peptides are highly flexible and generally show low affinity and specificity.[9] Cyclization dramatically constrains the peptide backbone, forcing the RGD motif into a more defined conformation.[12] This pre-organization reduces the entropic penalty of binding and can be tailored to fit the unique topology of a specific integrin's binding pocket, leading to significantly higher affinity and selectivity.[9][13] For example, the cyclic peptide Cilengitide shows much higher affinity for αvβ3 and αvβ5 than linear RGD peptides.[14]

-

Flanking Residues: The amino acids immediately surrounding the RGD core play a vital role in modulating affinity and selectivity. These residues make secondary contacts with regions of the integrin surface outside the primary RGD pocket. Different integrins present different topographies and charge distributions in these adjacent areas, allowing flanking residues to fine-tune the binding preference.[9]

Quantitative Analysis of Integrin Binding Affinity

The binding affinity of RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (e.g., vitronectin or fibronectin) to the integrin. A lower IC₅₀ value indicates higher binding affinity. The tables below summarize representative IC₅₀ values for various RGD peptides against key integrin subtypes.

Table 1: Binding Affinity (IC₅₀, nM) of Linear RGD Peptides for Various Integrins

| Peptide Sequence | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference |

|---|---|---|---|---|---|

| RGD | 89 | 1,740 | 1,020 | >10,000 | [15] |

| RGDS | 120 | 2,750 | 1,210 | >10,000 | [15] |

| GRGDS | 20.3 | 470 | 211 | >10,000 | [15] |

| GRGDSPK | 12.2 | 260 | 190 | >10,000 |[15] |

Table 2: Binding Affinity (IC₅₀, nM) of Cyclic RGD Peptides for Various Integrins

| Peptide Name/Sequence | αvβ3 | αvβ5 | α5β1 | Reference |

|---|---|---|---|---|

| Cilengitide (c(RGDfV)) | 0.77 | 11.0 | 701 | [9] |

| c(RGDfK) | ~10-30 | High Affinity | High Affinity | [16][17] |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | 30-42 | >10,000 | >10,000 | [18] |

| Bicyclic Peptide (CT3RGDcT3AY(D-Leu)CT3) | >10,000 | >10,000 | 90 | [18][19] |

| Knottin 2.5D | 15.0 | 18.0 | 2,600 | [16] |

| Knottin 2.5F | 28.0 | 33.0 | 30.0 |[16] |

Note: IC₅₀ values can vary between studies due to different assay conditions (e.g., cell-based vs. purified protein, choice of radioligand, buffer conditions).[15]

Key Experimental Methodologies

Evaluating the interaction between RGD peptides and integrins requires robust and reproducible assays. Below are detailed protocols for three standard methods.

Solid-Phase Competitive Binding Assay

This ELISA-like assay measures a peptide's ability to compete with a known ligand for binding to a purified, immobilized integrin.[20]

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with a purified integrin (e.g., 1 µg/mL in a buffer of 20 mM Tris, 150 mM NaCl, 1 mM MnCl₂, pH 7.4) overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer (e.g., TBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in wash buffer) for 2 hours at room temperature.

-

Competitive Incubation: Wash the plate again. Add serial dilutions of the RGD test peptide to the wells. Immediately add a constant, predetermined concentration of a biotinylated ligand (e.g., biotinylated fibronectin or vitronectin) to all wells. Incubate for 3 hours at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate thoroughly. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution (e.g., 2N H₂SO₄).

-

Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log concentration of the RGD test peptide. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Cell Adhesion Assay

This assay measures the ability of a peptide, when immobilized on a surface, to mediate cell attachment via integrins.[14]

Methodology:

-

Plate Coating: Coat a 96-well tissue culture plate with the RGD test peptide (e.g., at concentrations from 0.1 to 10 µM in PBS) overnight at 4°C. A non-binding peptide (e.g., RGE) should be used as a negative control.

-

Cell Preparation: Culture cells of interest (e.g., HeLa cells, which express αvβ5) to sub-confluency.[14] Detach cells using a non-enzymatic method (e.g., 1 mM EDTA in PBS) to preserve integrin integrity. Wash and resuspend the cells in serum-free media containing 0.1% BSA.

-

Seeding: Wash the peptide-coated plates with PBS. Seed the cells into the wells (e.g., 2 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

Quantification: Quantify the remaining adherent cells. This can be done by:

-

Microscopy: Directly counting cells in multiple fields of view for each well.

-

Staining: Staining the cells with a dye like crystal violet, eluting the dye, and measuring its absorbance.

-

-

Data Analysis: Plot the number of adherent cells (or absorbance) against the peptide coating concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[21][22][23]

Methodology:

-

Chip Preparation & Ligand Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using standard amine coupling chemistry (e.g., EDC/NHS). Immobilize the purified integrin (the ligand) to the surface to a target response level. A reference channel should be prepared by activating and deactivating the surface without ligand immobilization to subtract non-specific binding.[24]

-

Analyte Injection: Prepare a series of dilutions of the RGD peptide (the analyte) in a suitable running buffer (e.g., HBS-P+ with 1 mM MgCl₂ and 1 mM CaCl₂).[25] Inject the analyte solutions sequentially over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.

-

Association & Dissociation: Monitor the binding response in real-time as the analyte flows over the surface (association phase). After the injection, continue to flow running buffer over the surface and monitor the decay of the response signal (dissociation phase).

-

Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove all bound analyte and prepare the surface for the next injection.

-

Data Analysis: After subtracting the reference channel signal, globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir).[25] This analysis yields the kinetic constants kₐ (on-rate) and kₑ (off-rate). The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.

Downstream Signaling Pathways

Integrin ligation by RGD is not a passive adhesion event; it initiates a cascade of intracellular signals that regulate cell behavior. This process, known as outside-in signaling, is primarily mediated by the recruitment and activation of protein tyrosine kinases at sites of cell-matrix contact called focal adhesions.[8]

The key signaling pathway is initiated as follows:

-

Integrin Clustering and FAK Recruitment: RGD binding induces integrin clustering. This clustering recruits cytoplasmic proteins, most notably Focal Adhesion Kinase (FAK), to the integrin's cytoplasmic tail.[26]

-

FAK Autophosphorylation: Once localized, FAK undergoes autophosphorylation at tyrosine 397 (Y397).[26]

-

Src Kinase Activation: The phosphorylated Y397 site acts as a high-affinity docking site for the SH2 domain of Src family kinases. The binding of Src to FAK leads to Src's full activation.[8]

-

Signal Propagation: Activated Src then phosphorylates other sites on FAK (e.g., Y925), creating docking sites for other adaptor proteins like Grb2.[26] This leads to the activation of the Ras-Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[27][28]

The activation of the FAK/Src complex and the downstream MAPK pathway ultimately influences transcription factors that control genes involved in cell survival, proliferation, and migration.[8][28]

Conclusion

The Arg-Gly-Asp sequence is a cornerstone of cell adhesion biology, and RGD-based peptides are powerful tools for probing integrin function and developing novel therapeutics. A thorough understanding of the binding mechanism, the structural basis of selectivity, and potential experimental confounds is critical for successful research and development. The presence of TFA counterions from peptide synthesis represents a significant variable that must be controlled to ensure data integrity. By employing well-defined methodologies such as those outlined in this guide, researchers can accurately quantify RGD-integrin interactions and elucidate their role in complex biological systems.

References

- 1. genscript.com [genscript.com]

- 2. genscript.com [genscript.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. KEGG PATHWAY: map04510 [genome.jp]

- 9. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations | MDPI [mdpi.com]

- 11. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 23. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. path.ox.ac.uk [path.ox.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. DSpace [repository.upenn.edu]

- 27. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Arg-Gly-Asp (RGD) in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (Arginine-Glycine-Aspartic acid) sequence, commonly known as RGD, is the most prevalent peptide motif responsible for cell adhesion to the extracellular matrix (ECM). First identified in fibronectin, this tripeptide sequence is now known to be present in a multitude of ECM proteins, including vitronectin, fibrinogen, and osteopontin.[1] The cellular receptors for RGD are a family of transmembrane heterodimeric proteins called integrins. The interaction between the RGD motif and integrins is a cornerstone of cell biology, mediating critical processes such as cell attachment, migration, proliferation, differentiation, and survival.[2] This guide provides an in-depth overview of the fundamentals of RGD-mediated cell adhesion, focusing on its mechanism, the key molecular players, and the experimental methodologies used to study these interactions.

It is important to note that synthetic RGD peptides are often supplied as a trifluoroacetate (TFA) salt. TFA is a remnant from the peptide synthesis and purification process. While generally considered a benign counterion, researchers should be aware that residual TFA can occasionally influence experimental results, potentially affecting cell proliferation or other biological readouts. For sensitive applications, the use of TFA-free peptides or a counterion exchange may be advisable.

The RGD-Integrin Interaction: A Molecular Handshake

The RGD sequence serves as the primary recognition site for a significant subset of the integrin family. Nearly half of the more than 20 known integrins recognize this sequence within their protein ligands.[3] This binding is not a simple lock-and-key mechanism; the conformation of the RGD motif and the amino acids flanking it play a crucial role in determining the specificity and affinity for different integrin subtypes.[2]

Key RGD-Binding Integrins:

The binding of RGD-containing ligands to integrins is a dynamic process that triggers bidirectional signaling across the cell membrane. This means that signals from the cell's interior can modulate integrin affinity for the ECM ("inside-out" signaling), and ligand binding can initiate signaling cascades within the cell ("outside-in" signaling).[4][5]

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD peptides for different integrins is a critical parameter in research and drug development. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand. These values can vary significantly depending on the specific RGD peptide sequence, its conformation (linear vs. cyclic), and the experimental setup.

| Peptide/Compound | Target Integrin | IC50 (nM) | Cell Line/Assay Condition |

| RGD peptide | αvβ3 | 89 | Not specified |

| RGD peptide | α5β1 | 335 | Not specified |

| RGD peptide | αvβ5 | 440 | Not specified |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | - | High affinity noted |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | - | High affinity noted |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | 30-42 | ELISA |

| Bicyclic RGD (CT3RGDcT3AWGCT3) | α5β1 | 90-173 | ELISA |

| FPTA-RGD2 | αvβ3 | 144 ± 6.5 | Competitive displacement with 125I-echistatin on U87MG cells |

| RGD2 | αvβ3 | 79.2 ± 4.2 | Competitive displacement with 125I-echistatin on U87MG cells |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | Competitive displacement with 125I-c(RGDyK) on U87MG cells |

| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 | Competitive displacement with 125I-c(RGDyK) on U87MG cells |

| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | Competitive displacement with 125I-c(RGDyK) on U87MG cells |

This table summarizes data from multiple sources for comparative purposes.[6][7][8] Experimental conditions can significantly influence measured values.

Downstream Signaling: From Adhesion to Action

The binding of RGD ligands to integrins initiates a complex cascade of intracellular signaling events, primarily orchestrated by the formation of focal adhesions. These are large, dynamic protein complexes that link the ECM to the actin cytoskeleton.

Upon ligand binding and integrin clustering, a series of phosphorylation events are triggered.[4] Key downstream signaling molecules include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is one of the first proteins recruited to and activated at focal adhesions.[4]

-

Src Family Kinases (SFKs): These kinases are activated by FAK and play a crucial role in actin polymerization and cell spreading.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK): This pathway is involved in regulating gene expression, cell proliferation, and survival.[4]

This signaling cascade ultimately influences a wide range of cellular behaviors, including cell shape, motility, and gene expression.[5]

Experimental Protocols

Studying RGD-mediated cell adhesion often involves a series of well-established in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol 1: Plate-Coating for Cell Adhesion Assays

This protocol describes how to immobilize RGD peptides onto a tissue culture surface to promote cell attachment.

Materials:

-

Lyophilized Arg-Gly-Asp (RGD) peptide

-

Sterile Phosphate-Buffered Saline (PBS) or 70% ethanol

-

Sterile deionized water (dH₂O)

-

Multi-well tissue culture plates (e.g., 96-well)

Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized RGD peptide in sterile PBS or 70% ethanol to create a stock solution (e.g., 1 mg/mL).

-

Dilution: Dilute the stock solution to the desired working concentration (typically 0.1 to 10 µg/mL) using sterile PBS or serum-free medium.

-

Coating: Add a sufficient volume of the diluted RGD peptide solution to completely cover the surface of each well.

-

Incubation: Cover the plate and incubate at room temperature or 37°C for 1-2 hours. If using an ethanol-based solution, leave the plate uncovered in a laminar flow hood until the ethanol has completely evaporated.

-

Washing: Aspirate the peptide solution from the wells. Gently rinse the surface twice with sterile dH₂O, taking care not to scratch the coated surface.

-

Usage/Storage: The coated plate is now ready for cell seeding. Alternatively, plates can be air-dried in a sterile hood and stored at 2-8°C for future use.

Protocol 2: Cell Adhesion Assay

This assay quantifies the attachment of cells to RGD-coated surfaces.

Materials:

-

RGD-coated and uncoated (control) multi-well plates (from Protocol 1)

-

Cell suspension of interest in serum-free medium containing 0.1% Bovine Serum Albumin (BSA)

-

Fixative solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.2% crystal violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Cell Preparation: Detach cells from their culture flask using a non-enzymatic method (e.g., 1 mM EDTA/EGTA in PBS) or trypsinization followed by neutralization.[2] Resuspend the cells in serum-free medium.

-

Seeding: Seed the cells into the RGD-coated and control wells at a predetermined density (e.g., 2 x 10⁴ cells/well for HeLa cells in a 96-well plate).[2]

-

Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a CO₂ incubator to allow for cell attachment.[2]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the remaining adherent cells and then stain them with crystal violet solution.

-

Quantification: After washing away excess stain, solubilize the bound dye using a solubilization buffer. Measure the absorbance of the solubilized dye using a plate reader at the appropriate wavelength (e.g., 570 nm for crystal violet). The absorbance is directly proportional to the number of adherent cells.

Conclusion

The Arg-Gly-Asp motif is a fundamental component of cell adhesion biology, providing a critical link between cells and their extracellular environment. Understanding the nuances of RGD-integrin interactions, from binding affinities to downstream signaling, is essential for researchers in cell biology, tissue engineering, and drug development. The ability to use synthetic RGD peptides to either promote or inhibit cell adhesion provides a powerful tool for both basic research and therapeutic applications, including the design of novel treatments for diseases such as cancer and thrombosis.[3]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

The Double-Edged Sword: Investigating the Effects of Arg-Gly-Asp TFA on Cellular Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (RGD) tripeptide sequence is a cornerstone of cell-extracellular matrix (ECM) interactions, serving as the primary recognition motif for a significant portion of the integrin family of transmembrane receptors.[1] These interactions are not merely for adhesion but are critical signaling hubs that regulate fundamental cellular processes, including survival, migration, differentiation, and proliferation.[2][3] Consequently, synthetic RGD peptides have garnered immense interest as tools to probe these biological functions and as therapeutic agents in fields ranging from tissue engineering, where they can promote cell attachment and growth, to oncology, where they can target tumors and inhibit angiogenesis.[4][5]

This technical guide delves into the complex effects of the Arg-Gly-Asp peptide on cellular proliferation. A critical and often overlooked aspect of utilizing commercially available synthetic peptides is the presence of trifluoroacetate (TFA) as a counterion, a remnant of the purification process.[6] Emerging evidence indicates that TFA itself can exert biological effects, notably the inhibition of cellular proliferation, which can confound the interpretation of experimental results.[6][7] This guide will provide detailed experimental protocols for assessing cell proliferation, present available quantitative data on the effects of RGD peptides, illustrate the key signaling pathways involved, and offer a critical perspective on the potential impact of the TFA salt on experimental outcomes.

Data Presentation: The Impact of RGD Peptides on Cellular Proliferation

The effect of RGD peptides on cellular proliferation is highly context-dependent, varying with cell type, peptide concentration, and the specific integrins expressed. In many cancer cell lines, RGD peptides and their mimetics act as antagonists, inhibiting proliferation and inducing apoptosis. Conversely, when immobilized on biomaterial scaffolds, RGD peptides can promote the proliferation of cells such as fibroblasts and endothelial cells, which is beneficial for tissue regeneration.[8]

A significant challenge in presenting a unified dataset for "Arg-Gly-Asp TFA" is the variability in experimental setups and the confounding effects of the TFA counterion, which is often not explicitly accounted for in published studies. However, data from studies using RGD analogues and conjugates provide insight into their dose-dependent effects.

| Compound/Peptide | Cell Line | Assay | Concentration | Effect on Proliferation/Viability | Citation |

| Small-molecule RGD antagonist (1a-RGD) | U251 & U373 (Glioblastoma) | Cell Viability | 20 µM (72h) | Weak effect on viability, but induced anoikis. IC50 = 10.2 ± 0.8 µM (72h). | [1] |

| RGD-Lys-(Arg11)CCMSH | B16/F1 (Melanoma) | Clonogenic Survival | 100 nM (3h) | 65% decrease in clonogenic survival. | [9] |

| Trifluoroacetate (TFA) alone | Fetal Rat Osteoblasts | Cell Counting & [³H]Thymidine Incorporation | 10⁻⁸ to 10⁻⁷ M (24h) | Reduced cell numbers and thymidine incorporation. | [7] |

| Trifluoroacetate (TFA) alone | Murine Glioma Cells | [³H]Leucine Incorporation | 0.5 - 7.0 mM (1-5 days) | Stimulated cell growth and enhanced protein synthesis. | [6] |

Note on Trifluoroacetate (TFA): The data clearly indicates that TFA can have a direct, dose-dependent impact on cell proliferation. Studies have shown that TFA concentrations as low as 10 nM can inhibit the growth of osteoblasts and chondrocytes.[6] In contrast, other studies have reported that at micromolar to millimolar concentrations, TFA can paradoxically stimulate growth in certain cell lines, such as murine glioma cells.[6] This highlights the critical importance of selecting an appropriate control when working with TFA salts of peptides. Ideally, experiments should include a TFA salt control (e.g., sodium trifluoroacetate) or utilize peptides that have been converted to a different salt form, such as hydrochloride (HCl), to accurately attribute the observed effects to the peptide itself.[7]

Signaling Pathways Modulated by Arg-Gly-Asp

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events that converge on the cell cycle machinery to regulate proliferation. A central hub in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering.

Upon RGD-integrin engagement, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10][11] The subsequent formation of the FAK/Src complex leads to the phosphorylation of additional sites on FAK and other scaffold proteins like paxillin and p130cas.[10] This signaling nexus activates several downstream pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[12][13] Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that drive the expression of key cell cycle regulators, such as Cyclin D1, ultimately promoting the transition from the G1 to the S phase of the cell cycle.[2][14]

Experimental Protocols

Accurate assessment of cellular proliferation is paramount. Below are detailed methodologies for three commonly employed assays.

Experimental Workflow Overview

The general workflow for investigating the effects of this compound on cellular proliferation involves several key stages, from initial cell culture to data analysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The formazan is then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[15]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include control wells with medium alone for background measurement.[4]

-

Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a TFA salt control.

-

Exposure: Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible under a microscope.[4]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[1]

-

Incubation for Solubilization: Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete dissolution of the formazan crystals.[1][4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14] Incorporated BrdU is then detected using a specific monoclonal antibody, typically conjugated to a fluorescent dye or an enzyme for colorimetric detection.[3]

Methodology:

-

Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol.

-

BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. The optimal labeling time may vary depending on the cell cycle length of the cell line.[14]

-

Fixation and Permeabilization: At the end of the incubation, remove the medium, and wash the cells with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 10-60 minutes at room temperature. Neutralize the acid with a buffering solution (e.g., 0.1 M sodium borate, pH 8.5).[14]

-

Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20). Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the percentage of BrdU-positive cells by dividing the number of BrdU-positive nuclei by the total number of nuclei.

Trypan Blue Exclusion Assay

This assay is a simple and rapid method to determine the number of viable and non-viable cells in a suspension.

Principle: Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Therefore, viable cells exclude the dye and appear bright and unstained, while non-viable cells with compromised membranes take up the dye and appear blue.[16]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells in multi-well plates (e.g., 6- or 12-well plates) to ensure a sufficient number of cells for counting.

-

Cell Harvesting: At the end of the treatment period, detach adherent cells using trypsin-EDTA and collect the cell suspension. For suspension cells, collect them directly.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution).[7]

-

Incubation: Allow the mixture to sit for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[17]

-

Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

-

Microscopy: Using a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.

-

Calculation:

-

Cell Viability (%): (Number of viable cells / Total number of cells) x 100

-

Viable Cell Concentration (cells/mL): (Number of viable cells counted x Dilution factor x 10⁴) / Number of squares counted

-

Conclusion

The Arg-Gly-Asp peptide sequence is a powerful tool for modulating cellular behavior, with significant implications for both regenerative medicine and cancer therapy. However, its effect on cellular proliferation is not straightforward and can be influenced by a multitude of factors, including the cellular context and the presence of confounding substances like TFA. This guide provides researchers with the necessary protocols and theoretical framework to rigorously investigate the effects of this compound. By employing standardized assays, understanding the underlying signaling pathways, and critically considering the impact of peptide salt forms, the scientific community can generate more reliable and reproducible data, ultimately accelerating the translation of RGD-based technologies from the laboratory to the clinic.

References

- 1. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ανβ3-Mediated Tumor Expression with a 99mTc-Labeled Ornithine-Modified RGD Derivative During Glioblastoma Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com.cn [genscript.com.cn]

- 7. ERK Activity and G1 Phase Progression: Identifying Dispensable Versus Essential Activities and Primary Versus Secondary Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of L929 fibroblast attachment and proliferation on Arg-Gly-Asp-Ser (RGDS)-immobilized chitosan in serum-containing/serum-free cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of A Novel Arg-Gly-Asp-Conjugated Alpha-Melanocyte Stimulating Hormone Hybrid Peptide for Potential Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells | Semantic Scholar [semanticscholar.org]

- 14. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Significance of the TFA Counter-Ion in Arg-Gly-Asp (RGD) Peptide Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of research in cell adhesion, biomaterials, and drug delivery, serving as a canonical ligand for many integrin receptors. Synthetic RGD peptides are ubiquitously produced using solid-phase peptide synthesis (SPPS), which commonly employs trifluoroacetic acid (TFA) for cleavage from the resin support. Consequently, the final peptide product is often isolated as a TFA salt. While frequently overlooked, the trifluoroacetate counter-ion is not an inert bystander. It can significantly influence the physicochemical properties and biological activity of the RGD peptide, leading to variability in experimental results and potential misinterpretation of data. This in-depth technical guide explores the critical role of the TFA counter-ion in RGD peptide function, providing a comprehensive overview of its effects on structure, bioactivity, and cytotoxicity. We present quantitative data from the literature, detail essential experimental protocols for analysis and counter-ion exchange, and provide visual workflows and signaling pathway diagrams to equip researchers with the knowledge to control for this critical variable in their studies.

Introduction: The Counter-Ion Conundrum

Peptides, being charged molecules, are always associated with counter-ions to maintain overall charge neutrality. In the context of synthetic peptides, the most common counter-ion is trifluoroacetate (TFA), a remnant of the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process.[1][2] The presence of TFA can alter the secondary structure, solubility, and ultimately, the biological function of peptides.[3] For a functionally sensitive peptide like RGD, which relies on a specific conformation for optimal integrin binding, the influence of its counter-ion is of paramount importance.[4] Residual TFA can introduce experimental artifacts, including cytotoxicity and altered cell signaling, which may be mistakenly attributed to the peptide itself.[5][6] This guide will dissect the multifaceted impact of the TFA counter-ion on RGD peptide function.

Impact of TFA on RGD Peptide Bioactivity: A Data-Driven Analysis

The presence of TFA as a counter-ion can modulate the biological activity of peptides, including RGD, in several ways. While direct comparative studies on RGD peptides with different counter-ions are not abundant in the literature, data from various studies on other peptides and cell lines highlight the potential for significant effects. These effects can range from altered receptor binding affinity to direct cytotoxicity.

Effects on Cell Viability and Proliferation

Trifluoroacetic acid itself can exert biological effects, confounding the interpretation of in-vitro assays. The extent of these effects is often cell-type and concentration-dependent.

| Parameter | TFA Concentration | Observed Effect | Cell Type | Comparison | Reference |

| Cell Proliferation | 10 nM - 100 nM | Inhibition of cell growth | Fetal Rat Osteoblasts | HCl salt showed no hazardous effect. | [6] |

| Cell Proliferation | 0.5 mM - 7.0 mM | Stimulation of cell growth and protein synthesis | Murine Glioma Cells | Not specified | [6] |

| Cytotoxicity | 20 µM - 500 µM | No significant difference in metabolic activity | Not specified | Compared to HCl salt. | [7] |

Table 1: Summary of reported effects of TFA on cell viability and proliferation.

Influence on Integrin Binding and Cell Adhesion

| Assay | Peptide Form | Anticipated Outcome | Rationale | Reference |

| Integrin Binding (IC50) | RGD-TFA vs. RGD-HCl | Potentially higher IC50 for RGD-TFA | TFA may alter the RGD conformation, reducing its affinity for the integrin binding pocket. | [3] |

| Cell Adhesion (EC50) | RGD-TFA vs. RGD-HCl | Potentially higher EC50 for RGD-TFA | Reduced integrin binding affinity would necessitate a higher peptide concentration to achieve the same level of cell adhesion. Additionally, cytotoxic effects of TFA could reduce the number of adherent cells. | [5][6] |

Table 2: Anticipated effects of TFA on RGD peptide-mediated integrin binding and cell adhesion.

Experimental Protocols

To mitigate the confounding effects of the TFA counter-ion, it is crucial to either remove it or exchange it for a more biocompatible counter-ion like hydrochloride (HCl) or acetate. Furthermore, standard assays should be performed to quantify the biological activity of the peptide with the desired counter-ion.

Protocol for TFA to HCl Counter-Ion Exchange

This protocol is adapted from established methods for the removal of TFA from synthetic peptides.[3][8]

Materials:

-

Lyophilized RGD-TFA peptide

-

100 mM Hydrochloric acid (HCl) solution, sterile

-

Deionized water, sterile

-

Lyophilizer

Procedure:

-

Dissolve the RGD-TFA peptide in deionized water to a concentration of 1 mg/mL.

-

Add 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.

-

Allow the solution to stand at room temperature for a minimum of 5 minutes.

-

Freeze the solution rapidly, preferably in liquid nitrogen.

-

Lyophilize the frozen sample overnight until all liquid is removed.

-

To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.

-

After the final lyophilization, reconstitute the RGD-HCl peptide in the desired buffer for your experiment.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genscript.com.cn [genscript.com.cn]

- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The RGD Peptide Sequence: A Technical Guide to its Discovery, History, and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of the Arginyl-Glycyl-Aspartyl (RGD) peptide sequence represents a seminal moment in cell adhesion biology. This tripeptide motif, first identified as the key cell-binding determinant in fibronectin, has since been recognized as a ubiquitous recognition site for a major class of cell surface receptors known as integrins. The interaction between RGD and integrins is fundamental to a vast array of physiological and pathological processes, including cell adhesion, migration, differentiation, survival, and angiogenesis. This in-depth technical guide explores the discovery and history of the RGD peptide sequence, provides detailed methodologies for key experiments that were instrumental in its characterization, presents quantitative data on RGD-integrin binding, and elucidates the downstream signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this dynamic field.

Discovery and History

The journey to uncovering the significance of the RGD sequence began with investigations into the molecular basis of cell adhesion to the extracellular matrix (ECM). In the early 1980s, the laboratory of Erkki Ruoslahti and Michael D. Pierschbacher was focused on identifying the specific region within the fibronectin protein responsible for its cell-attaching activity.[1][2]

Their pioneering work, culminating in a landmark 1984 publication in Nature, demonstrated that the cell-attachment activity of fibronectin could be replicated by a small synthetic peptide containing the sequence Arg-Gly-Asp-Ser.[3][4] This was a groundbreaking discovery, as it pinpointed a minimal, defined amino acid sequence as the crucial recognition signal for cellular adhesion.[5][6]

Subsequent research rapidly expanded on this initial finding. It was soon discovered that the RGD motif is not exclusive to fibronectin but is a common feature in a multitude of other ECM proteins, including vitronectin, fibrinogen, osteopontin, and von Willebrand factor.[1][5] This ubiquity underscored the fundamental importance of the RGD sequence in cell biology.

The discovery of the RGD sequence was intrinsically linked to the identification of its cellular receptors. Using synthetic RGD-containing peptides as affinity probes, the Ruoslahti and Pierschbacher groups were able to isolate the cell surface proteins that bind to this motif. These receptors were later named integrins, a family of heterodimeric transmembrane proteins that bridge the extracellular environment with the intracellular cytoskeleton.[7] There are at least eight known integrins that recognize the RGD sequence, including αVβ3, αVβ5, α5β1, and αIIbβ3.[8]

The elucidation of the RGD-integrin binding axis opened up new avenues for research and therapeutic development. The ability to synthetically create peptides that could either promote or inhibit cell adhesion provided powerful tools to probe cellular functions and to design novel drugs for a range of diseases, including cancer and thrombosis.[8]

Experimental Protocols

The discovery and characterization of the RGD sequence were underpinned by a series of elegant and robust experimental techniques. This section provides detailed methodologies for two of the key experimental approaches: the cell adhesion assay and affinity chromatography for integrin purification.

Cell Adhesion Assay

The cell adhesion assay was fundamental to identifying the RGD sequence as the cell-binding motif in fibronectin. This assay quantifies the ability of cells to attach to a substrate coated with a specific protein or peptide.

Objective: To determine the cell-attaching activity of RGD-containing peptides.

Materials:

-

Sterile 96-well tissue culture plates

-

RGD-containing synthetic peptides (e.g., GRGDSP) and control peptides (e.g., GRGESP)

-

Coating buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Bovine Serum Albumin (BSA) for blocking

-

Cell line of interest (e.g., Normal Rat Kidney (NRK) cells)

-

Serum-free cell culture medium

-

Trypsin-EDTA solution for cell detachment

-

Cell staining solution (e.g., 0.5% Crystal Violet in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dissolve the RGD and control peptides in coating buffer to a desired concentration (e.g., 10 µg/mL).

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

Incubate the plate for 1-2 hours at 37°C or overnight at 4°C to allow the peptides to adsorb to the plastic surface.

-

Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.

-

-

Blocking:

-

Add 200 µL of a blocking solution (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1 hour at 37°C to block any remaining non-specific binding sites on the plastic.

-

Aspirate the blocking solution and wash the wells three times with PBS.

-

-

Cell Seeding:

-

Culture the cells of interest to sub-confluency.

-

Wash the cells with PBS and detach them using a brief incubation with Trypsin-EDTA.

-

Neutralize the trypsin with serum-containing medium, centrifuge the cells, and resuspend them in serum-free medium.

-

Count the cells and adjust the concentration to a desired density (e.g., 1 x 10^5 cells/mL).

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

-

Incubation and Washing:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 1-2 hours) to allow for cell attachment.

-

After incubation, gently wash the wells three times with PBS to remove any non-adherent cells.

-

-

Quantification of Adherent Cells:

-

Fix the adherent cells by adding 100 µL of methanol to each well for 10 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the wells extensively with water to remove excess stain.

-

Solubilize the bound stain by adding 100 µL of 1% SDS solution to each well and incubating for 15-20 minutes with gentle shaking.

-

Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Integrin Purification by Affinity Chromatography

Affinity chromatography using a stationary phase with immobilized RGD peptides was a crucial technique for the isolation and purification of integrin receptors.

Objective: To purify integrin receptors from a cell lysate using an RGD-peptide affinity column.

Materials:

-

Affinity chromatography column

-

Sepharose beads (or other suitable matrix)

-

RGD-containing peptide with a reactive group for coupling (e.g., a terminal cysteine)

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking agent (e.g., ethanolamine)

-

Cell line expressing the integrin of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM CaCl2, 1 mM MgCl2, and protease inhibitors)

-

Wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)

-

Elution buffer (e.g., wash buffer containing a high concentration of a competing RGD peptide, or a low pH buffer, or a chelating agent like EDTA)

-

Neutralization buffer (if using a low pH elution buffer)

-

SDS-PAGE and Western blotting reagents for analysis

Procedure:

-

Preparation of the RGD-Affinity Matrix:

-

Activate the Sepharose beads according to the manufacturer's instructions.

-

Dissolve the RGD peptide in coupling buffer and mix it with the activated beads.

-

Allow the coupling reaction to proceed for a specified time (e.g., overnight at 4°C) with gentle agitation.

-

Block any remaining active groups on the beads by incubating with a blocking agent like ethanolamine.

-

Wash the beads extensively with alternating high and low pH buffers to remove any non-covalently bound peptide.

-

Pack the RGD-coupled beads into an affinity chromatography column and equilibrate with lysis buffer.

-

-

Preparation of Cell Lysate:

-

Culture the cells to a high density.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the solubilized membrane proteins.

-

-

Affinity Chromatography:

-

Load the clarified cell lysate onto the equilibrated RGD-affinity column.

-